

Ibuzatrelvir chemical structure and synthesis pathway

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Compound of Interest

Compound Name: *Ibuzatrelvir*

Cat. No.: *B12373962*

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Ibuzatrelvir**

Introduction

Ibuzatrelvir (also known as PF-07817883) is an investigational, second-generation oral antiviral drug developed by Pfizer for the treatment of COVID-19.[1] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme crucial for viral replication.[2][3] As a successor to nirmatrelvir, the active component in Paxlovid, **ibuzatrelvir** is designed with improved metabolic stability, which allows for its administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[4][5] This key advantage minimizes the risk of drug-drug interactions, a notable concern with Paxlovid.[6] **Ibuzatrelvir** has demonstrated broad-spectrum antiviral activity against coronaviruses in preclinical studies and has undergone clinical trials to evaluate its efficacy and safety.[1][2]

Chemical Structure

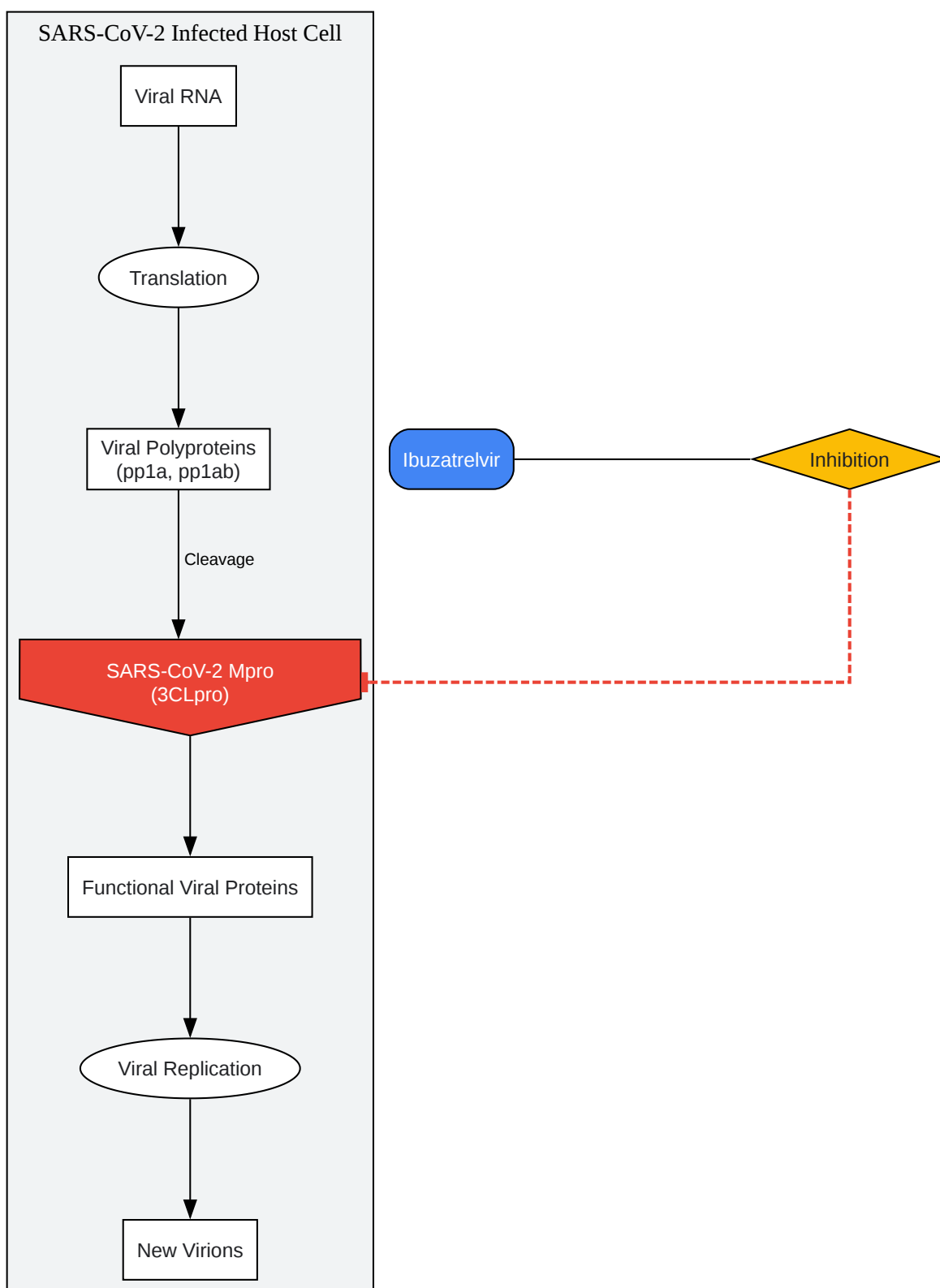
Ibuzatrelvir is a small molecule with the chemical formula C₂₁H₃₀F₃N₅O₅ and a molecular weight of 489.49 g/mol.[3][7] Its systematic IUPAC name is methyl N-[(2S)-1-[(2S,4R)-2-[[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[7] The structure incorporates a nitrile warhead, which is key to its mechanism of action, allowing it to covalently bind to the active site of the viral protease.[5]

Table 1: Physicochemical Properties of **Ibuzatrelvir**

Property	Value	Source
Molecular Formula	C21H30F3N5O5	[7]
Molecular Weight	489.49 g/mol	[3]
CAS Number	2755812-39-4	[3]
InChI Key	WGNWEPPRWQKSKI-AIEDFZFUSA-N	[1]

Mechanism of Action

Ibuzatrelvir functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] This viral enzyme is essential for the cleavage of polyproteins into functional proteins required for viral replication.[5] The nitrile group in **ibuzatrelvir**'s structure acts as an electrophilic "warhead" that is attacked by the thiol group of the cysteine residue (Cys145) in the Mpro active site.[1][5] This forms a thioimide adduct, effectively blocking the enzyme's activity and halting the viral life cycle.[5]



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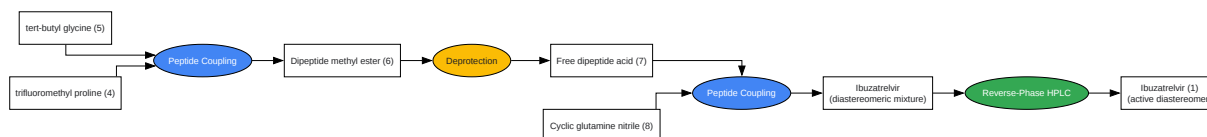
Caption: Mechanism of action of **Ibuzatrelvir** in inhibiting SARS-CoV-2 replication.

Synthesis Pathway

The synthesis of **ibuzatrelvir** can be achieved through a convergent route using solution-phase peptide coupling methods.[4] This approach involves the assembly of a tripeptide from key building blocks. The synthesis prioritizes the late-stage introduction of the more complex and costly trifluoromethyl proline residue to maximize efficiency.[8]

The general synthetic strategy is as follows:

- Coupling of tert-butyl glycine and trifluoromethyl proline residues.
- Deprotection of the proline C-terminal methyl ester.
- Coupling of the resulting free dipeptide acid with a cyclic glutamine nitrile derivative to form the final tripeptide structure of **ibuzatrelvir**.



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Caption: Convergent synthetic pathway for **Ibufatrelvir**.

Experimental Protocols

Synthesis of **Ibufatrelvir** (1)

The synthesis of **ibuzatrelvir** is accomplished through a multi-step process involving peptide couplings and a final purification step.[4]

- **Dipeptide Formation:** The synthesis begins with the coupling of tert-butyl glycine (5) and trifluoromethyl proline (4) to form the dipeptide methyl ester (6).^[4] This reaction is a standard peptide coupling, likely utilizing common coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like dichloromethane or dimethylformamide.
- **Deprotection:** The methyl ester of the dipeptide (6) is then deprotected to yield the free dipeptide acid (7).^[4] This is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as methanol or THF.
- **Final Peptide Coupling:** The free dipeptide acid (7) is subsequently coupled with the cyclic glutamine nitrile (8) to form the crude **ibuzatreivir** product as a mixture of diastereomers.^[4] This is another standard peptide coupling reaction.
- **Purification:** The final diastereomeric mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) to isolate the active diastereomer of **ibuzatreivir** (1).^[4]

Characterization

The identity and stereochemical purity of the final product and intermediates can be confirmed through various analytical techniques including:

- **NMR Spectroscopy:** ¹H and ¹⁹F NMR analyses are used to confirm the structure and to study the conformational isomers (cis and trans isomers of the proline amide bond).^[4]
- **Mass Spectrometry:** Gas chromatography-mass spectrometry (GC-MS) analysis of derivatized acidic hydrolysis products can be used to confirm the identity and stereochemical purity of each amino acid residue.^[4]

Quantitative Data

ibuzatreivir has shown potent inhibitory activity against the main proteases of several coronaviruses.

Table 2: In Vitro Inhibitory Activity of **ibuzatreivir**

Target Protease	IC50 (nM)	Source
SARS-CoV-1 Mpro	18	[2]
MERS-CoV Mpro	930	[2]

Conclusion

Ibuzatrelvir represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its chemical structure is optimized for potent inhibition of the SARS-CoV-2 main protease and for improved metabolic stability, which obviates the need for a boosting agent. The convergent synthesis pathway allows for the efficient production of this complex molecule. Preclinical data on its inhibitory activity are promising, and ongoing clinical trials will further elucidate its therapeutic potential.

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